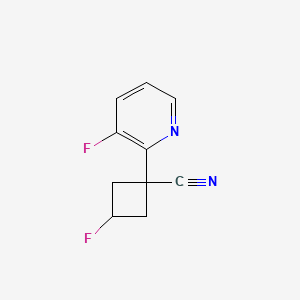
cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile
Vue d'ensemble
Description
“Cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile” is a chemical compound with the CAS number 1344145-38-5 . It has a molecular formula of C10H8F2N2 and a molecular weight of 194.185 .
Molecular Structure Analysis
The molecular structure of “cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile” consists of a cyclobutane ring with a carbonitrile group (CN), a fluorine atom, and a 3-fluoropyridin-2-yl group attached to it .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 317.0±42.0 °C at 760 mmHg, and a flash point of 145.5±27.9 °C . The exact mass is 194.065552 and the LogP value is 0.38 . The vapour pressure is 0.0±0.7 mmHg at 25°C and the index of refraction is 1.518 .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms, which are strong electron-withdrawing substituents, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues . The compound can serve as a precursor in the synthesis of various fluoropyridines, which are valuable in medicinal chemistry and agrochemical research due to their potential for improved physical and biological properties.
Radiopharmaceuticals Development
The introduction of fluorine-18 isotopes into pyridines creates compounds that are useful as imaging agents in positron emission tomography (PET) scans . cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile could be utilized in the synthesis of these radiolabeled compounds, aiding in the local radiotherapy of cancer and providing a pathway for the development of new diagnostic tools.
Agricultural Chemical Research
The modification of lead structures in agricultural products often involves the introduction of fluorine atoms to enhance physical, biological, and environmental properties . This compound could be used to develop new agrochemicals with improved efficacy and reduced environmental impact.
Fluorinated Pyrethroids Synthesis
Pyrethroids are a class of synthetic insecticides that mimic the natural insecticidal properties of pyrethrins. The synthesis of fluorinated pyrethroids involves the formation of a cis cyclopropane ring, a process in which our compound could play a crucial role due to its structural features .
Organic Synthesis Methodology
In organic synthesis, the introduction of fluorine atoms can significantly alter the reactivity and properties of molecules. The compound can be used as a building block in the construction of more complex fluorinated organic molecules, which are of interest in the development of pharmaceuticals and materials science .
Propriétés
IUPAC Name |
3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-7-4-10(5-7,6-13)9-8(12)2-1-3-14-9/h1-3,7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZBJMJOBGAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)C2=C(C=CC=N2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



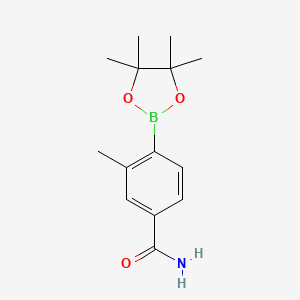
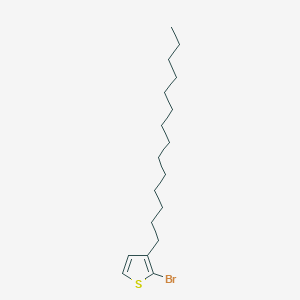
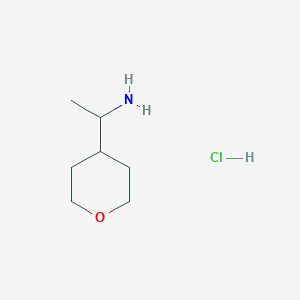
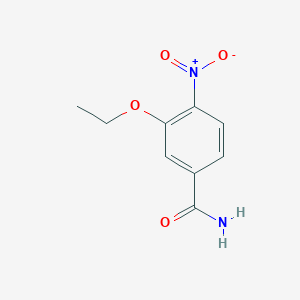
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445345.png)
![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)
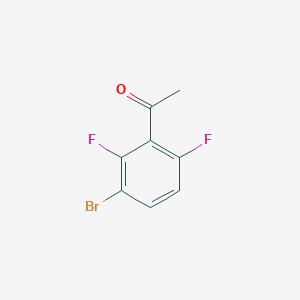
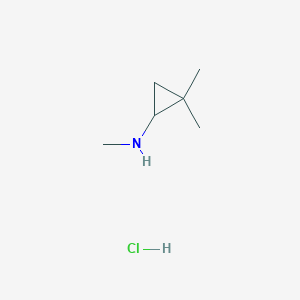


![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)
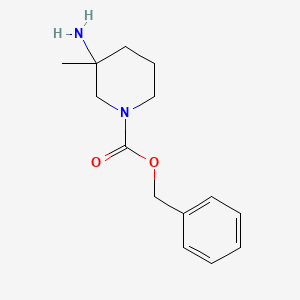
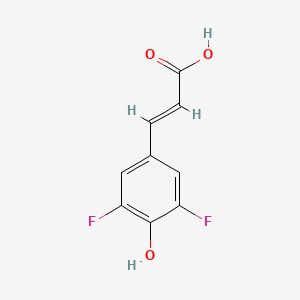
![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)